

yttrium citrate chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Yttrium citrate*

Cat. No.: *B1213043*

[Get Quote](#)

An In-depth Technical Guide to Yttrium Citrate

This technical guide provides a comprehensive overview of **yttrium citrate**, a compound of significant interest in research and drug development. The document details its chemical properties, synthesis methodologies, and key applications, with a focus on its role in nuclear medicine.

Chemical Properties and Molecular Data

Yttrium citrate is an ionic compound formed between the yttrium cation (Y^{3+}) and the citrate anion. Its chemical formula and molecular weight can vary depending on the specific stoichiometry and the isotope of yttrium used. The most common form in a drug development context is Yttrium-90 (^{90}Y) citrate, a radiopharmaceutical.

Below is a summary of the key quantitative data for **yttrium citrate** and its isotopic variant.

Property	Yttrium Citrate	Yttrium-90 Citrate
Chemical Formula	$C_6H_5O_7Y$ ^[1]	$C_6H_5O_7^{90}Y$ ^[2]
Molecular Weight	278.01 g/mol ^[1]	279.01 g/mol ^{[2][3]}
IUPAC Name	Yttrium 2-hydroxypropane-1,2,3-tricarboxylate	2-hydroxypropane-1,2,3-tricarboxylate;yttrium-90(3+) ^[2]
SMILES	<chem>C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Y+3]</chem> ^[1]	<chem>C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[90Y+3]</chem> ^[2]
InChIKey	YCWCJWQILLXGBP-UHFFFAOYSA-K ^[1]	YCWCJWQILLXGBP-IEOVAKBOSA-K ^[2]

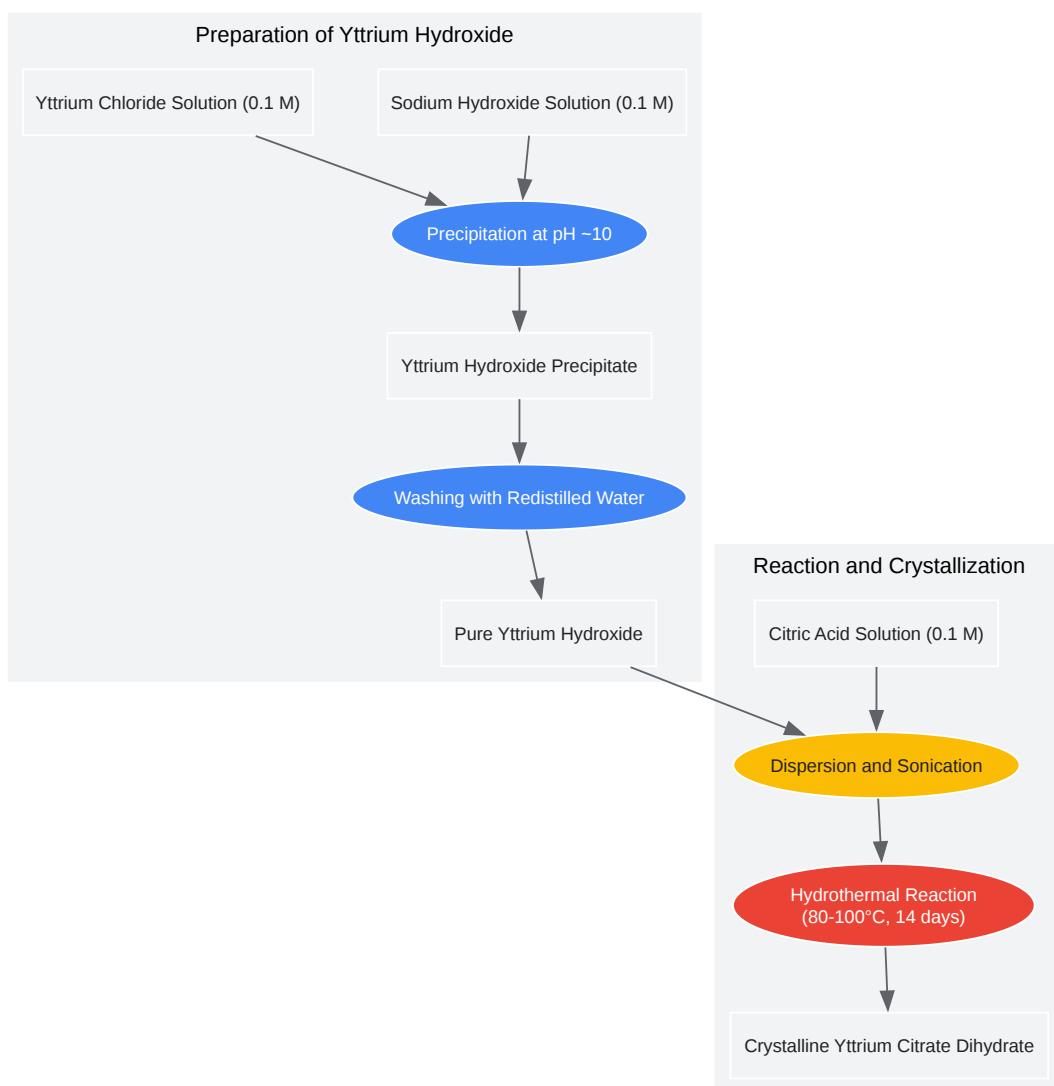
Note: Another formulation, yttrium tricitrate, with the chemical formula $C_{18}H_{21}O_{21}Y$ and a molecular weight of 662.25 g/mol , has also been reported, indicating a 1:3 ratio of yttrium to citrate.^[4]

Synthesis of Yttrium Citrate

The synthesis of **yttrium citrate**, particularly for medical applications, often involves the preparation of a colloidal suspension. A common method is the reaction of yttrium hydroxide with citric acid or a citrate salt under hydrothermal conditions.^{[5][6]} The particle size of the resulting colloid is a critical parameter for its in-vivo behavior.^[5]

This protocol describes the synthesis of crystalline **yttrium citrate** dihydrate from freshly precipitated yttrium hydroxide and citric acid.^[5]

Materials:


- Yttrium chloride (YCl_3) solution (0.1 M)
- Sodium hydroxide (NaOH) solution (0.1 M)
- Citric acid solution (0.1 M)
- Redistilled water

Procedure:

- Preparation of Yttrium Hydroxide:
 - To 60 mL of 0.1 M yttrium chloride solution, add 0.1 M NaOH solution dropwise until a pH of approximately 10 is reached, resulting in the precipitation of yttrium hydroxide.
 - Wash the precipitate with redistilled water on a filter until the filtrate conductivity is constant, indicating the removal of soluble impurities.
- Reaction with Citric Acid:
 - Disperse the freshly prepared yttrium hydroxide in 20 mL of 0.1 M citric acid solution.
 - Sonicate the suspension for 3 minutes.
 - Transfer the suspension to a reactor and maintain it at a temperature of 80°C or 100°C for 14 days to form crystalline **yttrium citrate** dihydrate.[\[5\]](#)

Characterization: The resulting product can be analyzed using techniques such as CHN analysis for elemental composition, X-ray diffraction (XRD) for crystalline structure, and thermogravimetric analysis (TGA) to study its thermal decomposition.[\[5\]](#)

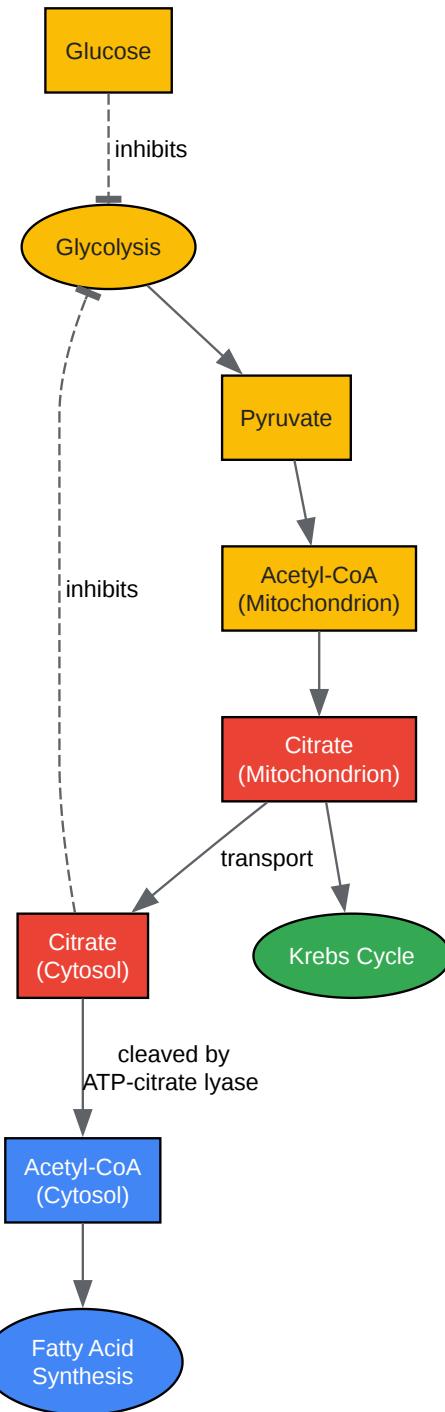
Experimental Workflow: Yttrium Citrate Synthesis

[Click to download full resolution via product page](#)

A flowchart of the hydrothermal synthesis of **yttrium citrate**.

Applications in Drug Development

The primary application of **yttrium citrate** in medicine is in the form of Yttrium-90 (^{90}Y) citrate for radiosynovectomy.^{[7][8]} This procedure involves the intra-articular injection of a colloidal suspension of ^{90}Y -citrate to treat inflammatory joint diseases like rheumatoid arthritis.^{[7][8]} The beta radiation emitted by ^{90}Y destroys the inflamed synovial tissue, alleviating pain and inflammation.^[8]


Yttrium isotopes, in general, are versatile in medicine, with ^{90}Y used in radiopharmaceuticals and ^{86}Y as a tracer for positron emission tomography (PET) imaging.^[9] The development of stable yttrium complexes is an active area of research, with various chelating ligands being explored to improve the in-vivo stability and targeting of yttrium-based radiopharmaceuticals.^[10] Yttrium oxide nanoparticles have also been investigated for their potential in drug delivery and as antibacterial agents.^[11]

Role of Citrate in Cellular Signaling

While a specific signaling pathway for **yttrium citrate** is not well-defined, the citrate ion itself is a crucial molecule in cellular metabolism and signaling. It is a key intermediate in the Krebs cycle and plays a regulatory role in glycolysis and fatty acid synthesis.^[12] In some bacteria, citrate can act as a signaling molecule that modulates the expression of genes involved in carbon metabolism, iron uptake, and virulence.^[13] In the context of cancer, alterations in citrate metabolism are a hallmark of certain malignancies, and high concentrations of citrate have been shown to have anti-cancer effects in preclinical models.^{[12][14]}

The diagram below illustrates the central role of citrate in cellular metabolism.

Central Role of Citrate in Cellular Metabolism

[Click to download full resolution via product page](#)

The metabolic pathways involving citrate in the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Yttrium citrate Y-90 | C6H5O7Y | CID 6455416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. oncidiumfoundation.org [oncidiumfoundation.org]
- 8. openmedscience.com [openmedscience.com]
- 9. The use of yttrium in medical imaging and therapy: historical background and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of yttrium in medical imaging and therapy: historical background and future perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00840C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update [mdpi.com]
- 13. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [yttrium citrate chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213043#yttrium-citrate-chemical-formula-and-molecular-weight\]](https://www.benchchem.com/product/b1213043#yttrium-citrate-chemical-formula-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com